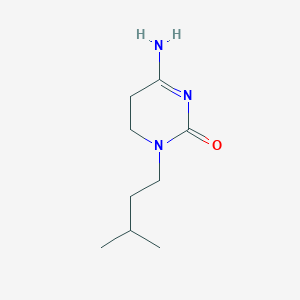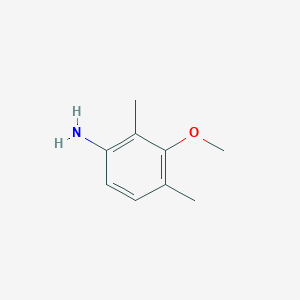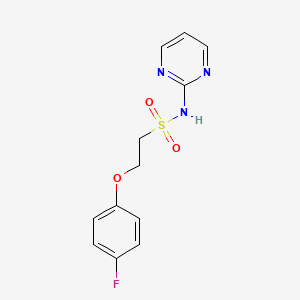![molecular formula C21H21N3O5S B2438269 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449786-15-6](/img/structure/B2438269.png)
3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis
The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic methods, including IR, 1 H NMR, and 13 C NMR .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide, also known as SR-01000570024 or Oprea1_502657.
Pharmacological Research
Anticancer Activity: This compound has shown potential in inhibiting the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes that are critical for cancer cell proliferation and survival .
Anti-inflammatory Properties: Research indicates that this compound can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Neuroscience
Neuroprotective Effects: Studies suggest that this compound may protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cognitive Enhancement: Preliminary research has shown that this compound might improve cognitive functions, potentially benefiting conditions such as dementia and other cognitive impairments .
Cardiovascular Research
Antihypertensive Effects: The compound has been studied for its ability to lower blood pressure by modulating vascular resistance and improving endothelial function .
Cardioprotective Properties: It may also offer protection against myocardial infarction and other cardiac injuries by reducing oxidative stress and inflammation in cardiac tissues .
Microbiology
Antibacterial Activity: This compound has demonstrated efficacy against a range of bacterial pathogens, including antibiotic-resistant strains, making it a promising candidate for new antibacterial agents .
Antifungal Properties: It has also shown potential in inhibiting the growth of various fungal species, which could be useful in treating fungal infections .
Immunology
Immunomodulatory Effects: Research indicates that this compound can modulate immune responses, potentially enhancing the body’s ability to fight infections and reducing autoimmune reactions .
Vaccine Adjuvant: It may be used as an adjuvant in vaccines to boost the immune response, improving the efficacy of vaccines .
Metabolic Disorders
Antidiabetic Effects: The compound has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes treatment .
Lipid Metabolism: It may also help in regulating lipid metabolism, thereby reducing the risk of obesity and related metabolic disorders .
Toxicology
Safety Profile: Extensive toxicological studies are necessary to determine the safety profile of this compound. Initial studies suggest it has a favorable safety profile with minimal toxicity at therapeutic doses.
Environmental Impact: Research is also being conducted to understand the environmental impact of this compound, particularly its biodegradability and potential effects on non-target organisms.
ChemicalBook Cayman Chem JStage MilliporeSigma ChemicalBook ChemicalBook : ChemicalBook : ChemicalBook
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-6-4-5-7-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-9-18(28-2)19(10-14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPSLLOWNJUZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2438186.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2438189.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2438190.png)
![3-(3,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2438192.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2438193.png)

![N-(2,4-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438200.png)
![1-(4-Methylpiperidin-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438201.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)


![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)
![6-methyl-4-oxo-N-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2438208.png)